![molecular formula C24H28N4OS B2854153 2-(3,4-Dimethylphenyl)-N-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-14-7](/img/structure/B2854153.png)
2-(3,4-Dimethylphenyl)-N-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)-N-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in critical metabolic pathways. The triazaspiro framework allows for unique conformational flexibility, which can enhance binding affinity to target proteins.
Key Biological Activities
- Inhibition of Prolyl Hydroxylases (PHDs) : Similar compounds have been identified as potent inhibitors of the PHD family of enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound may promote erythropoiesis and have potential applications in treating anemia .
- Mitochondrial Protection : Research indicates that derivatives based on the triazaspiro structure exhibit protective effects against mitochondrial permeability transition pore (mPTP) opening, which is linked to cell death in myocardial infarction models. This suggests potential cardioprotective properties .
- Anticancer Activity : Some related compounds have shown promise as dual inhibitors targeting MDM2 and XIAP, which are important in cancer cell survival and proliferation. The structural modifications in these compounds can significantly enhance their potency against cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl rings and the introduction of methylsulfanyl groups can significantly affect the biological activity of these compounds. For instance:
- Substituents on the phenyl rings : The presence of electron-donating groups like methyl enhances binding affinity to target sites.
- Sulfanyl group : This moiety can improve solubility and bioavailability, leading to enhanced pharmacokinetic profiles.
Case Study 1: Erythropoiesis Promotion
A study explored the effects of a series of triazaspiro compounds on erythropoietin (EPO) levels in vivo. Results demonstrated that certain derivatives led to a significant increase in EPO production, suggesting their potential as therapeutic agents for anemia management .
Case Study 2: Cardioprotective Effects
In a myocardial infarction model, compounds with a similar scaffold were tested for their ability to reduce apoptosis during reperfusion. The results indicated that these compounds preserved mitochondrial function and ATP levels while decreasing apoptotic markers .
Data Table
Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Recent studies have highlighted the role of heterocyclic compounds in treating neurodegenerative diseases such as Alzheimer’s Disease (AD). The compound under discussion has been identified as a potential candidate for developing new therapeutic strategies aimed at inhibiting the aggregation of amyloid-beta peptides, which are implicated in AD pathology. Heterocyclic scaffolds like this compound can serve as effective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmission and plaque formation in the brain .
Antibacterial Activity
The antibacterial properties of heterocyclic compounds have been extensively studied. The compound has shown promising results against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In vitro studies indicate that it exhibits significant minimum inhibitory concentrations (MIC), suggesting its potential use as an antibacterial agent . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Alzheimer’s Disease Treatment
A study focused on the design and synthesis of novel heterocyclic compounds for AD treatment demonstrated that derivatives similar to the compound could effectively inhibit enzyme activity related to amyloid plaque formation. These findings support the hypothesis that modifications to the triazole ring structure enhance binding affinity to target enzymes .
Case Study 2: Antibacterial Efficacy
In a comparative study on various heterocyclic compounds, the compound was tested alongside established antibiotics. It exhibited superior antibacterial activity compared to some traditional agents, making it a candidate for further development into a therapeutic agent .
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(2-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-16-9-10-19(15-18(16)3)21-22(30-4)27-24(26-21)11-13-28(14-12-24)23(29)25-20-8-6-5-7-17(20)2/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHAMASBAAQENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4C)N=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.